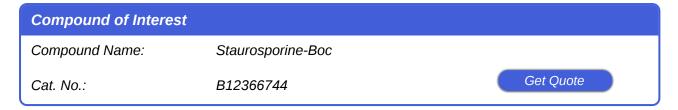


Staurosporine: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a pioneering molecule in the field of kinase inhibition.[1] Its potent, albeit non-selective, inhibitory action against a wide array of protein kinases has established it as an indispensable tool in cell biology and a foundational scaffold for the development of more targeted therapeutics. This technical guide provides an in-depth exploration of the chemical structure of Staurosporine, its mechanism of action, and its profound effects on cellular signaling pathways, particularly apoptosis. Detailed experimental protocols for its application in research are also presented, alongside quantitative data on its inhibitory activity.

Chemical Structure of Staurosporine

Staurosporine is an indolocarbazole alkaloid characterized by a unique and rigid bis-indole structure.[1] This core structure is fundamental to its biological activity, enabling it to interact with the ATP-binding pocket of protein kinases.

Core Structure and Functional Groups

The chemical structure of Staurosporine was elucidated by X-ray crystallography.[1] It belongs to the indolo(2,3-a)pyrrole(3,4-c)carbazole class of compounds and is non-halogenated.[1] The



core is a planar, aromatic system derived from two L-tryptophan units.[2][3] A key feature is a sugar moiety, derived from glucose, which is uniquely linked to both indole nitrogen atoms of the indolocarbazole core.[2][3] The aglycone of Staurosporine, lacking the sugar component, is known as K252c.[1]

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C28H26N4O3	[4][5]
Molecular Weight	466.54 g/mol	[4][5]
IUPAC Name	(9S,10R,11R,13R)-2,3,10,11,1 2,13-Hexahydro-10-methoxy- 9-methyl-11- (methylamino)-9,13-epoxy- 1H,9H-diindolo[1,2,3- gh:3',2',1'-lm]pyrrolo[3,4-j][1] [6]benzodiazonin-1-one	[1]
CAS Number	62996-74-1	[4][5]
Solubility	Soluble in DMSO and DMF	
Appearance	Pale yellow lyophilized powder	_

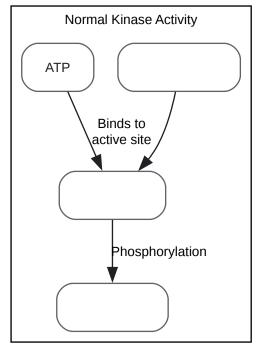
Mechanism of Action: Protein Kinase Inhibition

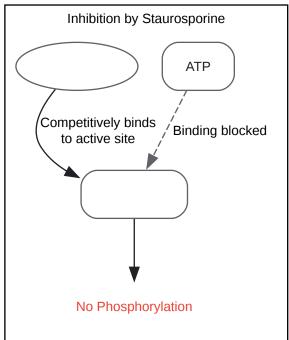
Staurosporine's primary biological function is the potent inhibition of a broad spectrum of protein kinases.[1] It acts as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site on the kinase domain. This binding is more favorable than that of ATP itself, thus preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[1] The promiscuity of Staurosporine is attributed to its interaction with conserved structural features within the kinase ATP-binding pocket.

ATP-Competitive Inhibition Model

The following diagram illustrates the competitive inhibition mechanism of Staurosporine.







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Mechanism of ATP-competitive inhibition by Staurosporine.

Quantitative Analysis of Kinase Inhibition

Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, with IC50 values typically in the low nanomolar range.



Kinase	IC50 (nM)
Protein Kinase C (PKC)	3
p60v-src Tyrosine Protein Kinase	6
Protein Kinase A (PKA)	7
CaM Kinase II	20
c-Fgr	2
Phosphorylase Kinase	3
ΡΚCα	58
РКСу	49
ΡΚCη	4
ΡΚCδ	20
ΡΚCε	73
ΡΚCζ	1086

Note: IC50 values can vary depending on the assay conditions.

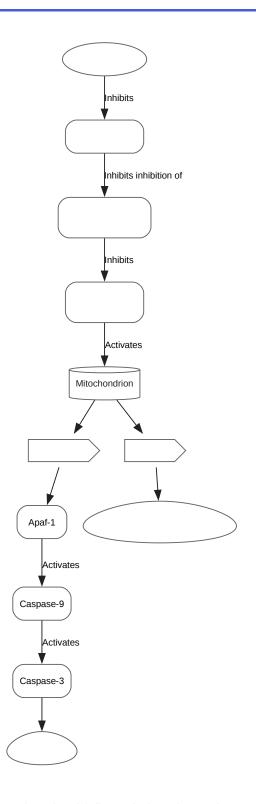
Signaling Pathways Modulated by Staurosporine

The broad-spectrum kinase inhibitory activity of Staurosporine leads to the modulation of numerous signaling pathways, with the induction of apoptosis being one of the most significant and widely studied outcomes.

Induction of Apoptosis

Staurosporine is a classical inducer of the intrinsic (mitochondrial) pathway of apoptosis in a multitude of cell types. This process involves both caspase-dependent and, in some cases, caspase-independent mechanisms. The pathway is often initiated by the inhibition of prosurvival kinases, leading to the activation of pro-apoptotic Bcl-2 family members.





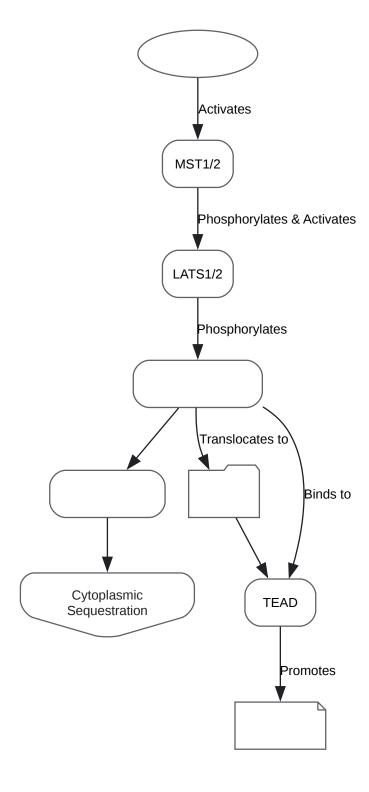
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Staurosporine-induced apoptosis signaling pathway.

Hippo Signaling Pathway



Recent studies have indicated that Staurosporine can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. Staurosporine promotes the phosphorylation of LATS1/2 kinases, which in turn phosphorylate and inactivate the transcriptional co-activator YAP, leading to its cytoplasmic retention and the suppression of its target genes.





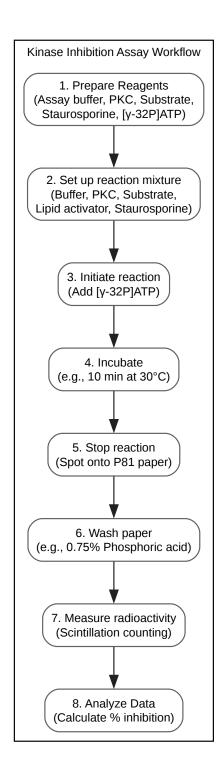
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Modulation of the Hippo signaling pathway by Staurosporine.

Experimental Protocols In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Staurosporine on PKC activity using a radioactive assay.





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Workflow for an in vitro kinase inhibition assay.

Materials:



- Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)
- Purified Protein Kinase C (PKC)
- PKC substrate (e.g., histone H1 or a specific peptide substrate)
- Lipid activator (e.g., phosphatidylserine and diacylglycerol)
- Staurosporine stock solution (in DMSO)
- [y-32P]ATP
- 75 mM MgCl₂
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing the assay dilution buffer, PKC enzyme, substrate, and lipid activator.
- Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction tubes.
- Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 30°C.
- Initiate the kinase reaction by adding the [y-32P]ATP/MgCl₂ mixture.
- Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.



- Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Perform a final wash with acetone and allow the papers to dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition of kinase activity at each Staurosporine concentration relative to the vehicle control.

Induction of Apoptosis in Cell Culture

This protocol provides a general guideline for inducing apoptosis in cultured cells using Staurosporine.

Materials:

- Cultured cells of interest
- · Complete cell culture medium
- Staurosporine stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, TUNEL assay, or caspase activity assay)

Procedure:

- Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
- Prepare a working solution of Staurosporine in complete culture medium at the desired final concentration (typically ranging from 0.1 to 1 μ M).
- Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (DMSO) at the same final concentration as the



Staurosporine-treated samples.

- Incubate the cells for a time period determined by the specific cell line and experimental goals (typically between 3 and 24 hours).
- Harvest the cells by trypsinization or scraping, depending on the cell type.
- Wash the cells with PBS.
- Proceed with the chosen apoptosis detection method according to the manufacturer's instructions to quantify the extent of apoptosis.

Conclusion

Staurosporine remains a cornerstone in kinase research due to its potent and broad-spectrum inhibitory activity. Its well-defined chemical structure has served as a template for the rational design of more selective and clinically relevant kinase inhibitors. The ability of Staurosporine to robustly induce apoptosis has also made it an invaluable tool for dissecting the complex signaling networks that govern programmed cell death. The information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of Staurosporine to advance our understanding of cellular signaling and to facilitate the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [Staurosporine: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366744#what-is-the-chemical-structure-of-staurosporine]

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